Arzanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Antioxidant Properties

Studies have investigated the potential of Arzanol to act as an antioxidant. Antioxidants are compounds that may help protect cells from damage caused by free radicals []. These studies have been conducted in cell cultures and may provide a basis for further research.

Anti-cancer Properties

Some scientific research has explored the possibility that Arzanol may have anti-cancer properties. This research has been limited to laboratory studies and has not been conducted in humans.

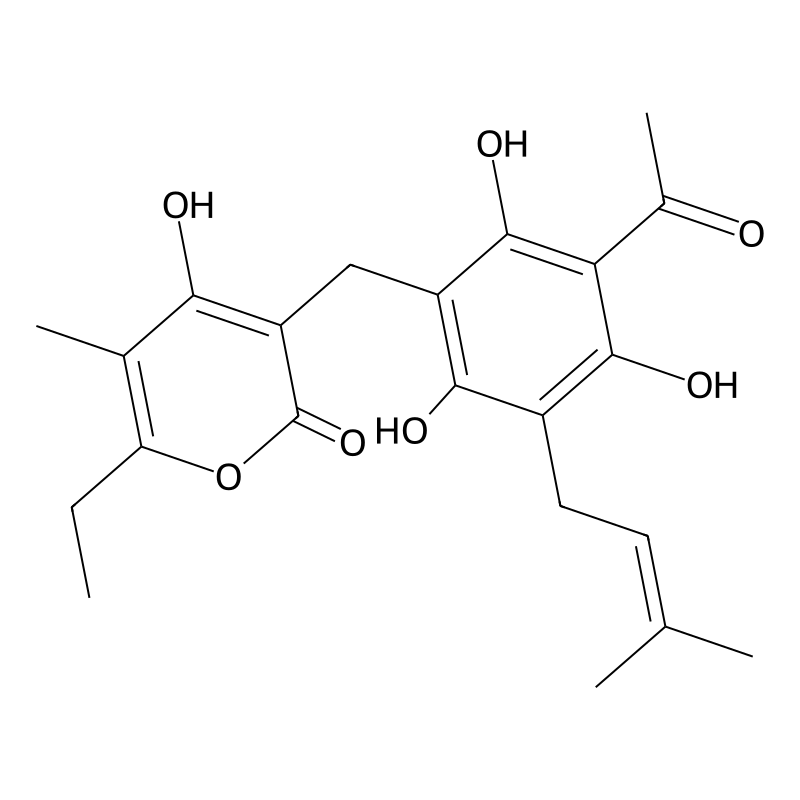

Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone with the chemical formula . It is structurally similar to homoarenol and was first isolated from the plant Helichrysum italicum collected in Sardinia. The compound features a complex arrangement of hydroxyl and methylene groups, contributing to its unique properties and biological activities. Arzanol is recognized for its potent anti-inflammatory and antiviral effects, particularly against HIV-1 and in the inhibition of pro-inflammatory cytokines in immune cells .

- Oxidation: Arzanol exhibits antioxidant properties, which allow it to neutralize free radicals, thereby protecting biological systems from oxidative stress .

- Acylation: The compound can undergo acylation reactions, leading to derivatives that may enhance or modify its biological activity .

- Desilylation: In the synthesis of arzanol, desilylation reactions are crucial for activating certain hydroxyl groups, facilitating further chemical transformations .

Arzanol demonstrates significant biological activities:

- Anti-inflammatory Effects: It inhibits the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), reducing the production of pro-inflammatory mediators. This property makes it a candidate for treating inflammatory diseases .

- Antiviral Activity: Arzanol has shown efficacy against HIV-1 by inhibiting viral replication in T cells and modulating immune responses in monocytes .

- Antioxidant Properties: The compound protects against lipid peroxidation and oxidative damage, contributing to its potential therapeutic applications .

The synthesis of arzanol involves several steps:

- Formation of Prenylated Acylphloroglucinol: Phloroacetophenone reacts with tert-butyldimethylsilyl chloride to protect certain hydroxyl groups. This is followed by a reaction with prenyl alcohol under specific conditions to form prenylated acylphloroglucinol.

- Formation of Reactive Methylene-2,4 Dioxypyrone: This step involves acylation of a dianion followed by cyclodehydration to yield an α-pyrone intermediate.

- Desilylation and Final Formation: The final step involves fluoride-induced desilylation using tetrabutylammonium fluoride, leading to the formation of arzanol with a yield of approximately 60% .

Arzanol's unique properties lend themselves to various applications:

- Pharmaceuticals: Due to its anti-inflammatory and antiviral properties, arzanol is being explored for potential therapeutic uses in treating chronic inflammatory conditions and viral infections.

- Nutraceuticals: Its antioxidant capacity suggests potential use as a dietary supplement aimed at enhancing health through oxidative stress reduction.

- Cosmetics: The compound's protective effects against oxidative damage may also find applications in skincare formulations aimed at reducing signs of aging .

Research on arzanol has revealed several interaction studies highlighting its biological mechanisms:

- Enzyme Inhibition: Studies indicate that arzanol effectively inhibits mPGES-1 and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. This inhibition correlates with reduced levels of inflammatory mediators such as prostaglandins and leukotrienes .

- Cellular Mechanisms: Arzanol modulates signaling pathways related to inflammation and apoptosis in various cell types, indicating its potential role in therapeutic interventions for inflammatory diseases .

Similar Compounds

Arzanol shares structural similarities with several other compounds within the phloroglucinol α-pyrone family. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Homoarenol | Prenylated phloroglucinol | Similar structure but different activity |

| Arenarin | Phloroglucinol derivative | Clinically used antibiotic |

| Helipyrone | Dimeric pyrone | Exhibits different biological activities |

| Tremetones | Natural phenolic compounds | Varying degrees of antioxidant activity |

Arzanol's unique combination of structural features and biological activity distinguishes it from these similar compounds, particularly in its specific inhibitory effects on mPGES-1 and HIV-1 replication, making it a subject of ongoing research for therapeutic applications .

Arzanol was first isolated from the acetone extract of H. italicum’s aerial parts, including leaves and flower heads, collected in the Mediterranean region. This plant, belonging to the Asteraceae family, is widely distributed in dry, stony areas along the Adriatic coast and Mediterranean islands. Commonly referred to as the “curry plant” due to its aromatic leaves, H. italicum has been used in traditional medicine for its anti-inflammatory and antimicrobial properties.

Taxonomically, H. italicum is classified as:

| Kingdom | Plantae |

| Phylum | Magnoliophyta |

| Class | Magnoliopsida |

| Order | Asterales |

| Family | Asteraceae |

| Genus | Helichrysum |

| Species | Helichrysum italicum |

| Subspecies | H. italicum subsp. microphyllum |

This subspecies is distinguished by its compact growth and smaller floral structures compared to other Helichrysum varieties.

Ethnopharmacological Background of Helichrysum Species

The Helichrysum genus has a long history of traditional use across the Mediterranean. Key ethnopharmacological applications include:

- Anti-inflammatory: Used for wound healing, skin conditions, and joint pain.

- Antimicrobial: Applied in treating bacterial infections and fungal disorders.

- Respiratory: Employed to alleviate coughs and bronchitis.

- Digestive: Utilized for liver and gallbladder disorders.

In South Africa, Helichrysum species like H. cymosum and H. odoratissimum are traditionally used for diabetes management and antiseptic purposes. The bioactive constituents isolated from these plants, including flavonoids and terpenoids, validate their historical use.

Historical Development of Arzanol Research

Arzanol’s research timeline reflects its evolving pharmacological characterization:

Early studies focused on its anti-inflammatory potential, while recent work explores its antiviral and anticancer applications.

Significance in Natural Product Chemistry

Arzanol’s structural complexity and dual inhibitory activity make it a landmark compound:

- Unique Architecture: A prenylated phloroglucinol α-pyrone dimer, distinct from simpler pyrone derivatives.

- Synthetic Challenges: Requires multi-step synthesis involving prenylation, cyclodehydration, and desilylation.

- Biological Relevance: Simultaneously inhibits mPGES-1 (PGE₂ synthesis) and 5-LOX (leukotriene production), offering a dual anti-inflammatory mechanism.

This dual inhibition contrasts with NSAIDs, which primarily target cyclooxygenase (COX) enzymes, and highlights arzanol’s therapeutic potential in inflammatory diseases.

Chemical Identity and Nomenclature

Arzanol is a naturally occurring prenylated heterodimeric phloroglucinyl alpha-pyrone compound that represents a unique class of bioactive natural products [1]. The compound belongs to the broader classification of acylphloroglucinols, which are derivatives of phloroglucinol characterized by the presence of a carbonyl-containing acyl chain [6]. Arzanol is chemically identified as 3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one, representing its complete International Union of Pure and Applied Chemistry nomenclature [2].

The compound was first isolated from the Mediterranean plant Helichrysum italicum subspecies microphyllum, belonging to the family Asteraceae [1]. The nomenclature "arzanol" was derived by Appendino and colleagues based on the plant material collected from the Sardinian village of Arzana [1]. Structurally, arzanol is identical to homoarenol, which was previously isolated from Helichrysum arenarium species, though the structural understanding has been refined through subsequent research [1].

Arzanol represents a heterodimeric compound composed of two distinct moieties: a phloroglucinol unit and an alpha-pyrone ring system connected through a methylene bridge [17]. This unique structural arrangement places arzanol within the specialized category of prenylated acylphloroglucinols, distinguishing it from other natural products through its specific molecular architecture and biological properties [1].

Molecular Formula and Physical Properties

Molecular Weight and Exact Mass Determination

Arzanol possesses the molecular formula C22H26O7, which corresponds to a molecular weight of 402.44 grams per mole [2] [5]. The exact mass determination through high-resolution mass spectrometry techniques confirms the precise molecular weight as 402.4 grams per mole [2]. This molecular composition reflects the complex heterodimeric structure comprising multiple functional groups including hydroxyl groups, carbonyl functionalities, and an alpha-pyrone ring system.

The molecular formula indicates the presence of 22 carbon atoms, 26 hydrogen atoms, and 7 oxygen atoms, which accounts for the various functional groups present in the compound structure [2]. The relatively high oxygen content reflects the multiple hydroxyl groups and carbonyl functionalities that contribute to the compound's chemical reactivity and biological activity [1].

Table 1: Molecular Characterization Data for Arzanol

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C22H26O7 | [2] |

| Molecular Weight | 402.44 g/mol | [2] [5] |

| Exact Mass | 402.4 g/mol | [2] |

| Chemical Abstracts Service Number | 32274-52-5 | [2] |

| InChI Key | ZOIAPLVBZQQHCG-UHFFFAOYSA-N | [2] |

Topological Polar Surface Area and Partition Coefficients

The topological polar surface area represents a critical molecular descriptor for predicting the biological activity and pharmacological properties of organic compounds [13]. For arzanol, the topological polar surface area calculation involves the summation of polar fragments containing oxygen and nitrogen atoms, considering their specific bonding patterns and contributions to the overall molecular polarity [10].

The calculation of topological polar surface area follows the established methodology where individual polar fragment contributions are summed according to their occurrence within the molecular structure [10]. The presence of multiple hydroxyl groups, carbonyl functionalities, and the alpha-pyrone ring system in arzanol contributes significantly to the overall polar surface area calculation.

Partition coefficients, particularly the octanol-water partition coefficient, represent fundamental physicochemical properties that influence the compound's biological distribution and membrane permeability characteristics [14] [15]. The logarithm of the partition coefficient provides insights into the lipophilic or hydrophilic nature of the compound, with positive values indicating greater lipophilicity and negative values suggesting hydrophilic character [15].

Hydrogen Bonding Properties and Rotatable Bonds

Arzanol exhibits extensive hydrogen bonding capabilities due to the presence of multiple hydroxyl groups and carbonyl functionalities within its molecular structure [17] [20]. The compound contains several hydrogen bond donor sites, including the phenolic hydroxyl groups in the phloroglucinol moiety and the hydroxyl group in the alpha-pyrone ring system [17].

Computational studies have revealed that arzanol can form up to three intramolecular hydrogen bonds simultaneously, including the first intramolecular hydrogen bond typical of acylphloroglucinols and two additional intermoiety hydrogen bonds between the phloroglucinol and alpha-pyrone units [17]. These intramolecular hydrogen bonding patterns represent the dominant stabilizing factors in the molecular conformation [20].

The rotatable bond count in arzanol is influenced by the methylene bridge connecting the two aromatic moieties and the prenyl chain attachment [17]. The conformational flexibility around these rotatable bonds affects the overall molecular geometry and the formation of intramolecular hydrogen bonding patterns [20].

Table 2: Hydrogen Bonding and Conformational Properties

| Property | Description | Reference |

|---|---|---|

| Intramolecular Hydrogen Bonds | Up to 3 simultaneous bonds | [17] |

| Hydrogen Bond Donors | Multiple phenolic hydroxyl groups | [17] |

| Hydrogen Bond Acceptors | Carbonyl oxygen atoms | [17] |

| Conformational Stabilization | Dominated by hydrogen bonding patterns | [20] |

Structural Elucidation Techniques

Spectroscopic Methods in Structural Determination

Nuclear magnetic resonance spectroscopy represents the primary method for determining the molecular structure of arzanol and related acylphloroglucinol compounds [18]. The technique provides detailed information about the chemical environment of individual nuclei within the molecule, enabling the identification of functional groups and their spatial relationships [21].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various hydrogen environments in arzanol, including aromatic protons, methyl groups, and hydroxyl protons [18]. The spectroscopic analysis allows for the determination of connectivity patterns and the identification of substitution patterns on the aromatic rings [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [18]. The technique enables the identification of different carbon environments, including aromatic carbons, aliphatic carbons, and carbonyl carbons, contributing to the complete structural assignment [21].

Infrared spectroscopy serves as a valuable complementary technique for identifying functional groups within the arzanol structure [25] [26]. The method is particularly sensitive to carbonyl stretching vibrations, hydroxyl group stretching, and aromatic carbon-carbon stretching modes [27]. The infrared spectrum provides characteristic absorption bands that confirm the presence of specific functional groups and their chemical environments [25].

Mass spectrometry techniques, including high-resolution mass spectrometry, provide precise molecular weight determination and fragmentation pattern analysis [28]. The technique enables the confirmation of molecular formula and provides structural information through characteristic fragmentation pathways [28].

X-ray Crystallography Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional atomic structure of crystalline compounds [22]. The technique involves the diffraction of X-ray beams by crystalline samples, resulting in diffraction patterns that contain information about the atomic positions and molecular conformation [23].

For organic compounds like arzanol, X-ray crystallography requires the preparation of high-quality single crystals suitable for diffraction analysis [23]. The crystallization process involves optimizing conditions such as solvent systems, temperature, and concentration to obtain crystals with dimensions suitable for X-ray analysis [23].

The X-ray diffraction analysis provides precise bond lengths, bond angles, and torsion angles within the molecular structure [22]. This information is crucial for understanding the three-dimensional conformation and the spatial relationships between different functional groups in the molecule [23].

The crystallographic data also reveals intermolecular interactions within the crystal lattice, including hydrogen bonding networks and van der Waals interactions [22]. These interactions provide insights into the solid-state behavior and packing arrangements of the compound [23].

Structure-Activity Relationship Studies

Alkylidene Linker Modifications

Structure-activity relationship studies have focused extensively on modifications to the alkylidene linker region of arzanol to understand the relationship between structural features and biological activity [1]. The methylene bridge connecting the phloroglucinol and alpha-pyrone moieties represents a critical structural element that influences the compound's biological properties [1].

Research by Minassi and colleagues demonstrated that specific modifications to the alkylidene linker significantly affect the inhibitory potency toward microsomal prostaglandin E synthase-1 and 5-lipoxygenase enzymes [1]. The replacement of hydrogen atoms with methyl groups at specific positions on the alkylidene linker resulted in decreased activity against both target enzymes [1].

Conversely, the introduction of longer alkyl chains, such as n-hexyl residues, at the alkylidene linker position led to beneficial effects on biological activity [1]. These modifications resulted in higher inhibitory potency toward both microsomal prostaglandin E synthase-1 and 5-lipoxygenase compared to the unmodified structure [1].

Benzylidene derivatives, which incorporate aromatic substituents at the alkylidene linker, showed increased potency specifically toward microsomal prostaglandin E synthase-1 [1]. These findings suggest that lipophilic modifications at the alkylidene linker position are generally beneficial for biological activity [1].

Pyrone Moiety Alterations

The alpha-pyrone ring system in arzanol represents another critical structural element that has been extensively studied in structure-activity relationship investigations [1]. Modifications to the pyrone moiety have revealed important insights into the molecular requirements for biological activity [1].

Studies have shown that the replacement of methyl groups with hydrogen atoms at specific positions on the pyrone ring does not significantly affect the biological activity of the compound [1]. This finding suggests that these particular substitutions are not critical for the interaction with target enzymes [1].

However, O-alkylation of the pyrone moiety results in dramatic changes in biological activity profile [1]. Compounds with alkylated oxygen atoms in the pyrone ring retain only 5-lipoxygenase inhibitory activity while becoming inactive against microsomal prostaglandin E synthase-1 [1]. This observation indicates that the presence of a free acidic group in the pyrone moiety is essential for microsomal prostaglandin E synthase-1 inhibitory activity [1].

The structure-activity relationship studies have also revealed that modifications affecting the hydrogen bonding capability of the pyrone moiety significantly influence the compound's biological properties [1]. The maintenance of hydrogen bond donor and acceptor sites appears to be crucial for optimal biological activity [1].

Relationship Between Structural Features and Biological Activity

The comprehensive structure-activity relationship analysis of arzanol has established clear correlations between specific structural features and biological activity patterns [1] [31]. The heterodimeric nature of the compound, comprising both phloroglucinol and alpha-pyrone moieties, contributes to its unique biological activity profile [1].

The intramolecular hydrogen bonding patterns within arzanol play a crucial role in determining its biological activity [17] [20]. Computational studies have demonstrated that conformers with the highest number of strong intramolecular hydrogen bonds exhibit enhanced stability and potentially improved biological activity [20].

The prenyl chain attachment to the phloroglucinol moiety represents another structural feature that influences biological activity [1]. The prenyl group contributes to the lipophilic character of the molecule and affects its interaction with biological targets [6].

Table 3: Structure-Activity Relationship Summary

| Structural Modification | Effect on Activity | Target Enzyme | Reference |

|---|---|---|---|

| Methyl addition to alkylidene linker | Decreased activity | mPGES-1, 5-LOX | [1] |

| n-Hexyl addition to alkylidene linker | Increased activity | mPGES-1, 5-LOX | [1] |

| Benzylidene derivatives | Increased potency | mPGES-1 | [1] |

| Pyrone O-alkylation | Loss of mPGES-1 activity | mPGES-1 | [1] |

| Hydrogen to methyl replacement in pyrone | No significant effect | mPGES-1, 5-LOX | [1] |

Purity

Exact Mass

Appearance

Storage

Dates

2: Appendino G, Ottino M, Marquez N, Bianchi F, Giana A, Ballero M, Sterner O, Fiebich BL, Munoz E. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum. J Nat Prod. 2007 Apr;70(4):608-12. Epub 2007 Feb 22. PubMed PMID: 17315926.

3: Rosa A, Pollastro F, Atzeri A, Appendino G, Melis MP, Deiana M, Incani A, Loru D, Dessì MA. Protective role of arzanol against lipid peroxidation in biological systems. Chem Phys Lipids. 2011 Jan;164(1):24-32. doi: 10.1016/j.chemphyslip.2010.09.009. Epub 2010 Oct 7. PubMed PMID: 20932961.

4: Bauer J, Koeberle A, Dehm F, Pollastro F, Appendino G, Northoff H, Rossi A, Sautebin L, Werz O. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo. Biochem Pharmacol. 2011 Jan 15;81(2):259-68. doi: 10.1016/j.bcp.2010.09.025. Epub 2010 Oct 8. PubMed PMID: 20933508.

5: Taglialatela-Scafati O, Pollastro F, Chianese G, Minassi A, Gibbons S, Arunotayanun W, Mabebie B, Ballero M, Appendino G. Antimicrobial phenolics and unusual glycerides from Helichrysum italicum subsp. microphyllum. J Nat Prod. 2013 Mar 22;76(3):346-53. doi: 10.1021/np3007149. Epub 2012 Dec 24. PubMed PMID: 23265253.

6: Kothavade PS, Nagmoti DM, Bulani VD, Juvekar AR. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent. ScientificWorldJournal. 2013 Oct 1;2013:986429. doi: 10.1155/2013/986429. eCollection 2013. Review. PubMed PMID: 24198734; PubMed Central PMCID: PMC3807707.

7: Venditti A, Lattanzi C, Ornano L, Maggi F, Sanna C, Ballero M, Alvino A, Serafini M, Bianco A. A new glucosidic phthalide from Helichrysum microphyllum subsp. tyrrhenicum from La Maddalena Island (Sardinia, Italy). Nat Prod Res. 2016;30(7):789-95. doi: 10.1080/14786419.2015.1067619. Epub 2015 Aug 3. PubMed PMID: 26235805.

8: Rosa A, Atzeri A, Nieddu M, Appendino G. New insights into the antioxidant activity and cytotoxicity of arzanol and effect of methylation on its biological properties. Chem Phys Lipids. 2017 Jun;205:55-64. doi: 10.1016/j.chemphyslip.2017.05.001. Epub 2017 May 3. PubMed PMID: 28476462.

9: Mammino L. Intramolecular Hydrogen Bonding and Conformational Preferences of Arzanol-An Antioxidant Acylphloroglucinol. Molecules. 2017 Aug 3;22(8). pii: E1294. doi: 10.3390/molecules22081294. PubMed PMID: 28771203; PubMed Central PMCID: PMC6152391.

10: Mammino L. Complexes of arzanol with a Cu(2+) ion: a DFT study. J Mol Model. 2017 Sep 12;23(10):276. doi: 10.1007/s00894-017-3443-4. PubMed PMID: 28900733.

11: Del Gaudio F, Pollastro F, Mozzicafreddo M, Riccio R, Minassi A, Monti MC. Chemoproteomic fishing identifies arzanol as a positive modulator of brain glycogen phosphorylase. Chem Commun (Camb). 2018 Nov 13;54(91):12863-12866. doi: 10.1039/c8cc07692h. PubMed PMID: 30375590.